
2-Cinnamoyloxyethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cinnamoyloxyethyl acrylate is an organic compound with the molecular formula C14H14O4. It is a derivative of cinnamic acid and acrylic acid, featuring both an acrylate and a cinnamoyloxy group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of block copolymers and other advanced materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamoyloxyethyl acrylate typically involves the esterification of cinnamic acid with 2-hydroxyethyl acrylate. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cinnamoyloxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Photo-crosslinking: The cinnamoyl group can undergo [2+2] cycloaddition upon UV irradiation, leading to crosslinked networks.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Photo-crosslinking: UV light sources are used to induce the cycloaddition reaction.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Polymerization: Produces polymers with varying properties depending on the comonomers used.
Photo-crosslinking: Results in crosslinked polymer networks.
Hydrolysis: Yields cinnamic acid and 2-hydroxyethyl acrylate.
Applications De Recherche Scientifique
2-Cinnamoyloxyethyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of block copolymers and other advanced materials.
Nanotechnology: Employed in the fabrication of SiO2 hollow microspheres with unique structures.
Biomedical Engineering: Investigated for its potential in drug delivery systems and tissue engineering.
Material Science: Utilized in the development of self-healing polymers and other smart materials.
Mécanisme D'action
The mechanism of action of 2-Cinnamoyloxyethyl acrylate primarily involves its ability to undergo polymerization and photo-crosslinking. The cinnamoyl group can form [2+2] cycloadducts upon UV irradiation, leading to the formation of crosslinked networks. This property is exploited in the development of self-healing polymers and other advanced materials . The acrylate group allows for polymerization, enabling the synthesis of various polymeric materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoethyl Acrylate: Another acrylate derivative with a cyano group instead of a cinnamoyloxy group.
2-Hydroxyethyl Acrylate: Lacks the cinnamoyloxy group but shares the acrylate functionality.
Cinnamoyl Chloride: Contains the cinnamoyl group but lacks the acrylate functionality.
Uniqueness
2-Cinnamoyloxyethyl acrylate is unique due to its dual functionality, combining the properties of both cinnamoyl and acrylate groups. This dual functionality allows for versatile applications in polymer chemistry, nanotechnology, and material science .
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-prop-2-enoyloxyethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2/b9-8+ |
Clé InChI |
WWFHNTLFRMYXKQ-CMDGGOBGSA-N |
SMILES isomérique |
C=CC(=O)OCCOC(=O)/C=C/C1=CC=CC=C1 |
SMILES canonique |
C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


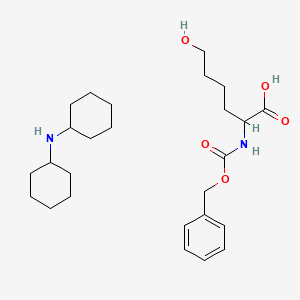
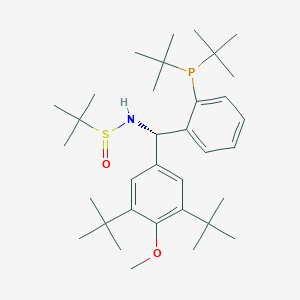
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)
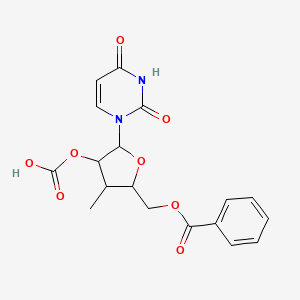

![[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094525.png)

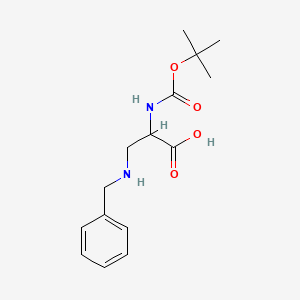
![[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12094547.png)
![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)
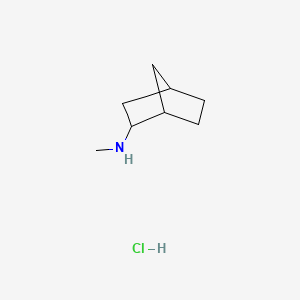

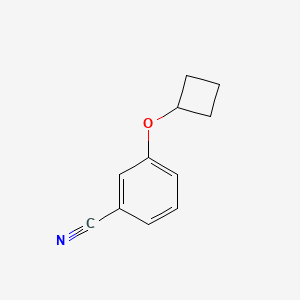
![N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide](/img/structure/B12094560.png)
